molecular formula C14H14N2O4S2 B2623959 2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide CAS No. 941883-79-0

2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide

Cat. No.: B2623959
CAS No.: 941883-79-0
M. Wt: 338.4
InChI Key: XGKZMJOZUAJRAI-UHFFFAOYSA-N
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Description

2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide is a synthetic compound featuring a thiophene carboxamide scaffold, a structure of high interest in medicinal chemistry for its versatile pharmacological potential . This compound is presented to the research community as a candidate for investigating novel therapeutic pathways, particularly in the fields of immunology and oncology. The thiophene ring is a privileged pharmacophore in drug discovery, ranked 4th among sulfur-containing moieties in U.S. FDA-approved small drug molecules over the last decade . Its structural characteristics, including aromaticity and planarity, enhance receptor binding, while the sulfur atom can participate in unique bonding interactions, improving target affinity and metabolic stability . Compounds based on the thiophene carboxamide core have demonstrated significant cytotoxic effects in vitro against various human cancer cell lines, such as melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The acetamido linker and the 4-(Methylsulfonyl)phenyl substituent in this specific compound suggest potential for targeting nuclear receptors. Specifically, 2,3-disubstituted 4,5,6,7-tetrahydro-benzothiophene derivatives have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) . RORγt is a critical nuclear receptor that plays a master role in the differentiation of T-helper 17 (Th17) cells and is a compelling drug target for autoimmune and inflammatory diseases, as well as certain resistant cancer types . Modulators of RORγt can act as inverse agonists, inducing instability in the protein conformation through steric clashes and push-pull mechanisms, thereby reducing its activity . This molecule is intended for research applications only, including but not limited to: in vitro binding assays to determine affinity for RORγt and other nuclear receptors; cell-based studies to evaluate its immunomodulatory or antiproliferative effects; and as a chemical probe for understanding signaling pathways in inflammation and cancer. Researchers are advised to conduct their own experiments to determine the specific activity and potency of this compound. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[[2-(4-methylsulfonylphenyl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-22(19,20)10-4-2-9(3-5-10)8-12(17)16-14-11(13(15)18)6-7-21-14/h2-7H,8H2,1H3,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKZMJOZUAJRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide typically involves multiple steps:

  • Formation of the Methylsulfonylphenyl Acetamide Intermediate

      Starting Materials: 4-Methylsulfonylphenylacetic acid and an appropriate amine.

      Reaction Conditions: The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂, followed by reaction with the amine to form the acetamide intermediate.

  • Coupling with Thiophene Derivative

      Starting Materials: The acetamide intermediate and a thiophene-3-carboxylic acid derivative.

      Reaction Conditions: Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to facilitate the formation of the amide bond between the acetamide intermediate and the thiophene derivative.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

      Products: Oxidation of the thiophene ring can lead to sulfoxide or sulfone derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: Reduction of the carboxamide group can yield amine derivatives.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Products: Substitution reactions on the thiophene ring can introduce various functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with sodium azide (NaN₃).

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, influencing the selectivity and efficiency of catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and conductive polymers.

Biology and Medicine

Industry

    Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

Mechanism of Action

The mechanism by which 2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene Carboxamide Derivatives

Compound Name Substituents at Position 2 Substituents at Position 3 Key Functional Groups Molecular Formula
Target Compound 2-(4-(Methylsulfonyl)phenyl)acetamido Carboxamide Methylsulfonyl, carboxamide C₁₄H₁₄N₂O₄S₂
Compound 2-Chloroacetamido (aryl-substituted) Carboxamide Chloro, methoxyphenyl, carboxamide C₂₁H₁₇ClN₄O₃S
Compound 2-Cyano-3-(substituted phenyl)acrylamido Ethyl carboxylate Cyano, ester, substituted phenyl Variable (e.g., C₁₈H₁₇N₃O₃S)
Compound 2-(Cyanoacetyl)amino-4-(4-fluorophenyl) Methyl carboxylate Cyano, fluorophenyl, ester C₁₅H₁₂FN₃O₃S

Key Observations :

Electron-Withdrawing Effects: The target compound’s methylsulfonyl group is a stronger electron-withdrawing group (EWG) than the chloro () or cyano () groups in analogues. The fluorophenyl group in increases lipophilicity but lacks the hydrogen-bonding capacity of the sulfone group .

Solubility and Bioavailability: The carboxamide group in the target compound improves water solubility compared to ester or cyano derivatives (). The methylsulfonyl group further enhances solubility due to its polar nature, contrasting with the lipophilic methoxyphenyl group in .

Pharmacological Activity

Key Findings :

  • The methylsulfonyl group in the target compound may improve binding to enzymatic pockets (e.g., kinases or proteases) compared to the chloro group in , which is associated with DNA alkylation .
  • compounds with cyano/ester groups show antioxidant activity, suggesting divergent therapeutic applications compared to the target compound .

Biological Activity

The compound 2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide is a member of the sulfonamide class, which has shown significant biological activity in various studies. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H16N2O3S\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a thiophene ring, an acetamido group, and a methylsulfonyl phenyl moiety, which contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, related sulfonamide derivatives have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μM)Mechanism of Action
Compound AS. aureus15.625Inhibition of protein synthesis
Compound BE. faecalis62.5Disruption of nucleic acid synthesis
Compound CMRSA62.216Biofilm inhibition

Anti-Metastatic Properties

The compound has been studied for its potential anti-metastatic effects through the inhibition of lysyl oxidase (LOX), an enzyme involved in collagen cross-linking and extracellular matrix remodeling. Inhibitors of LOX have shown promise in reducing metastasis in cancer models, suggesting that similar compounds could serve as therapeutic agents in oncology .

Table 2: Effects on Lysyl Oxidase Activity

CompoundIC50 (μM)Effect on Metastasis
Compound D10.5Significant reduction
Compound E25.0Moderate reduction

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Protein Synthesis : The sulfonamide moiety is known to interfere with bacterial folate synthesis, leading to bactericidal effects .
  • LOX Inhibition : The aminomethylene moiety within the structure is crucial for forming a stable enzyme-inhibitor complex, thereby enhancing the compound's potency against LOX .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of a related sulfonamide compound against biofilms formed by MRSA. The results indicated a significant reduction in biofilm viability at concentrations as low as 31.108 μg/mL .
  • Cancer Metastasis Model : In vivo studies using mouse models demonstrated that treatment with LOX inhibitors resulted in a marked decrease in metastatic spread compared to control groups .

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